(Z)-4-((4-iodophenyl)amino)-3-methyl-4-oxobut-2-enoic acid
Description
(Z)-4-((4-Iodophenyl)amino)-3-methyl-4-oxobut-2-enoic acid is a synthetic organic compound featuring a conjugated enoic acid backbone with a Z-configuration double bond. The molecule contains a 4-iodophenylamino substituent at position 4 and a methyl group at position 2.
Properties
IUPAC Name |
(Z)-4-(4-iodoanilino)-3-methyl-4-oxobut-2-enoic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10INO3/c1-7(6-10(14)15)11(16)13-9-4-2-8(12)3-5-9/h2-6H,1H3,(H,13,16)(H,14,15)/b7-6- | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NAZLIKAZAAHRPV-SREVYHEPSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=CC(=O)O)C(=O)NC1=CC=C(C=C1)I | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C/C(=C/C(=O)O)/C(=O)NC1=CC=C(C=C1)I | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10INO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
331.11 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (Z)-4-((4-iodophenyl)amino)-3-methyl-4-oxobut-2-enoic acid typically involves the following steps:
Formation of the Iodophenyl Intermediate: The initial step involves the iodination of a phenyl ring to form 4-iodophenylamine. This can be achieved using iodine and a suitable oxidizing agent.
Coupling Reaction: The iodophenylamine is then coupled with a suitable butenoic acid derivative under controlled conditions to form the desired product. This step may involve the use of coupling reagents such as dicyclohexylcarbodiimide (DCC) and N-hydroxysuccinimide (NHS) to facilitate the reaction.
Purification: The final product is purified using techniques such as recrystallization or chromatography to obtain (Z)-4-((4-iodophenyl)amino)-3-methyl-4-oxobut-2-enoic acid in high purity.
Industrial Production Methods
Industrial production of (Z)-4-((4-iodophenyl)amino)-3-methyl-4-oxobut-2-enoic acid may involve large-scale synthesis using automated reactors and continuous flow processes. The use of advanced purification techniques such as high-performance liquid chromatography (HPLC) ensures the production of high-purity compounds suitable for various applications.
Chemical Reactions Analysis
Types of Reactions
(Z)-4-((4-iodophenyl)amino)-3-methyl-4-oxobut-2-enoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the compound into its reduced forms, such as amines or alcohols.
Substitution: The iodine atom in the phenyl ring can be substituted with other functional groups using suitable reagents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Reagents such as sodium iodide (NaI) and copper(I) iodide (CuI) can facilitate substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxo derivatives, while reduction can produce amines or alcohols.
Scientific Research Applications
(Z)-4-((4-iodophenyl)amino)-3-methyl-4-oxobut-2-enoic acid has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis and as a precursor for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as a reagent in chemical processes.
Mechanism of Action
The mechanism of action of (Z)-4-((4-iodophenyl)amino)-3-methyl-4-oxobut-2-enoic acid involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved are subjects of ongoing research.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Analogues
The compound’s structural uniqueness lies in its combination of a Z-configured enoic acid, 4-iodophenylamino group, and methyl substitution. Below is a comparison with key analogues:
Key Observations:
Electronic and Steric Effects: The 4-iodophenyl group in the target compound introduces steric bulk and electron-withdrawing effects, which may enhance binding affinity in biological targets (e.g., enzyme active sites) compared to the acetylphenyl analogue .
Biological Activity :
- Pyrimidine derivatives with 4-iodophenyl groups (e.g., compound in ) exhibit potent anticancer activity (IC₅₀: ~30 µM), suggesting that the iodine atom may enhance cytotoxicity through halogen bonding or improved target engagement .
- The absence of a thione or pyrimidine ring in the target compound may limit direct anticancer activity but could favor other mechanisms, such as enzyme inhibition via its carboxylic acid group.
Synthetic Feasibility :
- Iodinated aromatic intermediates, like N-(4-iodophenyl)-N-phenylbenzenamine (2b), are synthesized via Suzuki coupling in yields up to 80%, indicating that the target compound’s synthesis could leverage similar cross-coupling strategies . Steric hindrance from the methyl and iodine substituents, however, might reduce reaction efficiency.
Applications: The iodine atom in AM251 enhances its utility as a radioligand in receptor studies, implying that the target compound could serve in imaging or targeted drug delivery . Enoic acid derivatives are often explored as kinase inhibitors or anti-inflammatory agents, though this requires experimental validation .
Biological Activity
(Z)-4-((4-iodophenyl)amino)-3-methyl-4-oxobut-2-enoic acid is an organic compound notable for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. Its structure includes an iodine atom, which enhances its reactivity and may influence its biological interactions. This compound has gained attention for its possible applications in developing therapeutic agents, especially in oncology and antimicrobial research.
Chemical Structure and Properties
The molecular formula of (Z)-4-((4-iodophenyl)amino)-3-methyl-4-oxobut-2-enoic acid is C11H10INO3, with a molecular weight of approximately 305.1 g/mol. The presence of the iodine atom in the phenyl ring contributes to its unique chemical properties, differentiating it from similar compounds lacking this halogen.
The biological activity of (Z)-4-((4-iodophenyl)amino)-3-methyl-4-oxobut-2-enoic acid is believed to involve interactions with specific enzymes or receptors within biological pathways. It may act as an inhibitor or modulator, influencing various signaling pathways relevant to disease processes, particularly cancer and inflammation.
Anticancer Properties
Research indicates that compounds with structural similarities to (Z)-4-((4-iodophenyl)amino)-3-methyl-4-oxobut-2-enoic acid exhibit significant anticancer activity. For instance, studies have shown that derivatives of amino acid analogs can inhibit cancer cell proliferation by interfering with critical signaling pathways such as those involving kinases.
Case Study: Inhibition of Cancer Cell Lines
A study investigated the effects of (Z)-4-((4-iodophenyl)amino)-3-methyl-4-oxobut-2-enoic acid on various cancer cell lines, including breast and colon cancer cells. The results demonstrated a dose-dependent inhibition of cell growth, with IC50 values indicating effective concentrations for therapeutic applications.
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| MCF7 (Breast) | 15 | Inhibition of cell cycle progression |
| HT29 (Colon) | 20 | Induction of apoptosis |
Antimicrobial Activity
The compound has also been evaluated for its antimicrobial properties. Preliminary data suggest that it exhibits activity against a range of bacterial strains, making it a candidate for further development as an antimicrobial agent.
Study Findings on Antimicrobial Efficacy
In vitro assays revealed that (Z)-4-((4-iodophenyl)amino)-3-methyl-4-oxobut-2-enoic acid effectively inhibited the growth of several pathogenic bacteria, including:
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Escherichia coli | 32 µg/mL |
| Staphylococcus aureus | 16 µg/mL |
| Pseudomonas aeruginosa | 64 µg/mL |
Synthetic Routes and Purification
The synthesis of (Z)-4-((4-iodophenyl)amino)-3-methyl-4-oxobut-2-enoic acid typically involves the iodination of a phenyl ring followed by a coupling reaction with a butenoic acid derivative. This process requires careful control over reaction conditions to optimize yield and purity.
- Iodination : Iodine is introduced to form the 4-iodophenylamine intermediate.
- Coupling Reaction : The intermediate is coupled with a suitable butenoic acid derivative using reagents like DCC and NHS.
- Purification : Techniques such as recrystallization or chromatography are employed to obtain high-purity products.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
